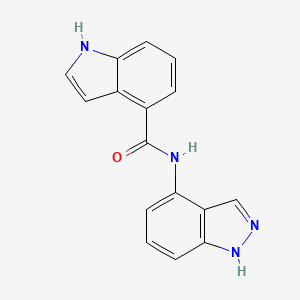

N-(1H-indazol-4-yl)-1H-indole-4-carboxamide

Description

Properties

IUPAC Name |

N-(1H-indazol-4-yl)-1H-indole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O/c21-16(11-3-1-4-13-10(11)7-8-17-13)19-14-5-2-6-15-12(14)9-18-20-15/h1-9,17H,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCQZRGPZOQKKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(=O)NC3=CC=CC4=C3C=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

N-(1H-indazol-4-yl)-1H-indole-4-carboxamide is a complex compound that interacts with various targetsCompounds with an indazole moiety have been reported to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities.

Mode of Action

It is known that indazole derivatives can interact with their targets through multiple hydrophobic and hydrogen-bonding interactions. These interactions can lead to changes in the function of the target proteins, thereby affecting the biological processes they are involved in.

Biological Activity

N-(1H-indazol-4-yl)-1H-indole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article aims to provide a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound belongs to a class of compounds known for their broad spectrum of biological activities, including:

- Anti-inflammatory

- Antimicrobial

- Anticancer

- Antihypertensive

- Antiviral (including anti-HIV)

- Hypoglycemic

These activities are primarily attributed to the indazole and indole moieties within the compound, which are known to interact with various biological targets .

The biological effects of this compound are mediated through several mechanisms:

- Target Interaction : The compound interacts with multiple targets via hydrophobic and hydrogen-bonding interactions. It has been shown to inhibit phosphoinositide 3-kinase δ (PI3Kδ), an important enzyme involved in cell growth and survival pathways .

- Cytokine Modulation : Research indicates that derivatives of this compound can modulate the production of cytokines such as IL-6 and IP-10, suggesting a role in immune response modulation .

- Enzyme Inhibition : It has been reported as a potent inhibitor of monoamine oxidase B (MAO-B), which is relevant for neuroprotective effects and potential treatment of neurodegenerative diseases .

Case Studies

- Anticancer Activity : A study demonstrated that indazole derivatives exhibit potent anticancer activity against various human cancer cell lines. For instance, compounds derived from this scaffold showed IC50 values in the nanomolar range against cancer cell lines like H460 and A549, indicating strong cytotoxic effects .

- Anti-inflammatory Effects : In vitro studies have shown that this compound can significantly reduce inflammation markers in cell models stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .

- Neuroprotective Properties : The inhibition of MAO-B by this compound suggests it may offer neuroprotective benefits, which could be beneficial in treating conditions like Parkinson's disease .

Data Table: Biological Activities and IC50 Values

Comparison with Similar Compounds

3-(2-(1H-Indole-4-carboxamide)ethyl)benzoic Acid

- Structure : Contains an indole-4-carboxamide group connected to a benzoic acid via an ethyl linker.

- Functional Groups : Carboxamide and carboxylic acid.

- However, this may reduce membrane permeability .

N-(1H-Indazol-3-yl)-5-(4-Methoxyphenyl)-1H-pyrazole-4-carboxamide

- Structure : Indazole at position 3, linked to a pyrazole ring bearing a 4-methoxyphenyl group.

- Functional Groups : Methoxy (-OCH₃) and carboxamide.

- The pyrazole ring introduces additional hydrogen-bonding sites, which may influence target binding .

N-(1H-Indol-6-yl)-1-(Propan-2-yl)-1H-Indole-4-carboxamide

- Structure: Features an isopropyl-substituted indole linked to another indole via a carboxamide.

- Functional Groups : Carboxamide and isopropyl group.

- Key Differences : The bulky isopropyl group may sterically hinder interactions with biological targets but could improve lipophilicity and bioavailability .

Sulfonamide Derivatives (e.g., N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide)

- Structure : Sulfonamide group replaces carboxamide.

- Functional Groups : Sulfonamide (-SO₂NH₂).

Bromination Efficiency

- Target Compound : Achieves 84% yield in C7 bromination under optimized conditions (NBS, DMF, 80°C) .

- Comparison : Similar indole derivatives, such as 1H-Indole-4-carbaldehyde, require harsher conditions (e.g., acetic acid reflux) for functionalization, suggesting the carboxamide group in the target compound enhances reactivity .

Cross-Coupling Reactions

- The target compound’s brominated derivatives are amenable to Suzuki–Miyaura cross-coupling, a trait shared with sulfonamide analogs. However, the carboxamide’s electron-withdrawing nature may accelerate coupling rates compared to electron-donating groups like methoxy .

Pharmacological and Physicochemical Properties

Molecular Weight and Lipophilicity

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|

| N-(1H-Indazol-4-yl)-1H-indole-4-carboxamide | C₁₆H₁₁N₅O | 297.3 | 3.2 |

| N-(1H-Indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide | C₁₈H₁₅N₅O₂ | 333.3 | 3.8 |

| N-(1H-Indol-6-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide | C₂₀H₁₉N₃O | 317.4 | 4.1 |

Hydrogen-Bonding Capacity

- The target compound has three hydrogen-bond donors (two N-H from indazole and one from carboxamide), whereas sulfonamide analogs have two donors. This difference may enhance target binding in aqueous environments .

Q & A

Q. What are the established synthetic routes for N-(1H-indazol-4-yl)-1H-indole-4-carboxamide?

The compound is typically synthesized via a multi-step process involving nitro reduction and coupling reactions. For example, nitroindazole intermediates (e.g., 4-nitro-1H-indazole) are reduced using iron powder and ammonium chloride in ethanol/water solvents to form the amine, which is then coupled with an indole-carboxylic acid derivative using carbodiimide-mediated amidation . Solvent selection (e.g., ethanol for solubility and water for workup) and stoichiometric ratios (e.g., 10 equiv. of iron powder) are critical for high yields.

Q. How is structural characterization performed for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. For example, ¹H NMR in CDCl₃ can confirm indole and indazole proton environments (δ 7.1–8.8 ppm), while HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 383.1762) . Infrared (IR) spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹) for the carboxamide group .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol and dimethylformamide (DMF)/acetic acid mixtures are commonly used. For example, recrystallization from ethanol yields high-purity crystalline products, while DMF/acetic acid mixtures resolve solubility challenges for derivatives with polar substituents .

Advanced Research Questions

Q. How can reaction byproducts be minimized during nitro reduction steps?

Over-reduction or incomplete reduction of nitro groups can occur. Controlled addition of iron powder (10 equiv.) and ammonium chloride in a stepwise manner at room temperature minimizes side reactions. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion .

Q. What strategies improve yield in multi-step syntheses involving indole-indazole hybrids?

Intermediate purification (e.g., column chromatography after coupling steps) and protecting group strategies (e.g., tert-butyloxycarbonyl [Boc] for amines) enhance efficiency. For example, Boc-protected intermediates reduce undesired side reactions during carboxamide formation .

Q. How can computational tools aid in optimizing this compound’s bioactivity?

Molecular docking (e.g., AutoDock Vina) and Quantitative Structure-Activity Relationship (QSAR) models predict binding affinity to targets like Hedgehog signaling proteins or α-glucosidase. PubChem data (e.g., InChI keys) validate structural inputs for simulations .

Q. What crystallographic methods resolve structural ambiguities?

Single-crystal X-ray diffraction using SHELX programs (SHELXL for refinement) determines absolute configuration. High-resolution data (e.g., twinned crystals) require robust refinement protocols, such as TwinRotMat in SHELXL .

Q. How are solubility challenges addressed in biological assays?

Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility. For in vitro assays, phosphate-buffered saline (PBS) with 0.1% Tween-80 is often used .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported synthetic yields?

Variability in yields (e.g., 70–90%) may arise from differences in reagent purity or reaction scaling. Reproducibility requires strict control of anhydrous conditions (e.g., molecular sieves for moisture-sensitive steps) and standardized workup protocols .

Q. What analytical methods confirm the absence of regioisomeric impurities?

Reverse-phase HPLC with photodiode array detection (PDA) distinguishes regioisomers via retention time and UV spectra. Mass spectrometry fragmentation patterns further validate purity .

Biological Evaluation

Q. What in vitro assays assess Hedgehog pathway inhibition?

Gli-luciferase reporter assays in NIH/3T3 cells measure transcriptional inhibition. IC₅₀ values are determined using dose-response curves (e.g., 0.1–10 µM compound concentrations) .

Q. How is α-glucosidase inhibitory activity evaluated?

Spectrophotometric assays with p-nitrophenyl-α-D-glucopyranoside as substrate quantify enzyme inhibition. IC₅₀ values are calculated from absorbance at 405 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.